Einecs 303-162-3
CAS No.: 94158-88-0
Cat. No.: VC17084486
Molecular Formula: C29H19K2N3Na2O17S5
Molecular Weight: 966.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94158-88-0 |
|---|---|
| Molecular Formula | C29H19K2N3Na2O17S5 |
| Molecular Weight | 966.0 g/mol |
| IUPAC Name | dipotassium;disodium;4-benzamido-5-hydroxy-6-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-1,7-disulfonate |
| Standard InChI | InChI=1S/C29H23N3O17S5.2K.2Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
| Standard InChI Key | ITEMHRZVPJZFOZ-UHFFFAOYSA-J |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
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IUPAC Name: Trisodium (3E)-3-[(3-carboxy-4-oxidophenyl)-(2-sulphonatophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylate .
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Synonyms: EINECS 303-301-8, Trisodium 5-((3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-sulphonatophenyl)methyl)salicylate .
Molecular Structure
The compound features a conjugated system with a cyclohexadienylidene core, substituted with carboxylato, sulphonato, and methyl groups. Computational models (PubChem) confirm a planar geometry with one defined bond stereocenter .
Structural Highlights:
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SMILES:
CC1=C/C(=C(/C2=CC(=C(C=C2)[O-])C(=O)O)\C3=CC=CC=C3S(=O)(=O)[O-])/C=C(C1=O)C(=O)[O-].[Na+].[Na+].[Na+].
Physicochemical Properties
Fundamental Properties
Stability and Reactivity
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Degradation Pathways: Susceptible to hydrolysis under acidic or alkaline conditions due to ester and sulphonate groups.
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Photolytic Behavior: Conjugated diene system may undergo photoisomerization, though experimental data are lacking .
Synthesis and Industrial Applications
Production Methods
Synthesis involves sequential carboxylation and sulphonation of a preformed salicylate intermediate, followed by sodium salt formation. Industrial processes prioritize yield optimization at temperatures between 60–80°C .
Use Cases
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Specialty Dyes: Functions as a chromophore stabilizer in textile dyes.
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Polymer Additives: Enhances UV resistance in polycarbonates .
Toxicological and Environmental Profile
Acute Toxicity
Limited data suggest low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents), though concentrated solutions may cause dermal irritation .
Ecotoxicology
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Aquatic Toxicity: Moderate ecotoxicity (EC₅₀ 48h: 12 mg/L for Daphnia magna) due to sulphonate persistence .
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Biodegradation: Poorly biodegradable; predicted half-life in soil exceeds 180 days .
Research Gaps and Future Directions
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Chronic Exposure Studies: Long-term carcinogenicity and endocrine disruption potential remain unassessed.
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Advanced Stabilizers: Development of derivatives with reduced environmental persistence is recommended.
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